

Solubility Profile of Anandamide-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anandamide-d4

Cat. No.: B1663722

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This technical guide provides a comprehensive overview of the solubility characteristics of **Anandamide-d4** (AEA-d4), a deuterated analog of the endogenous cannabinoid anandamide. This document is intended for researchers, scientists, and drug development professionals working with this stable isotopically labeled compound. The guide summarizes available quantitative solubility data, outlines relevant experimental protocols for solubility determination, and illustrates the key signaling pathway of its non-deuterated counterpart, anandamide.

Core Data Presentation: Solubility of Anandamide-d4 and Anandamide

The following tables summarize the known solubility of **Anandamide-d4** and its non-deuterated form, anandamide, in various organic solvents. This data has been compiled from publicly available product information sheets and scientific literature. It is important to note that solubility can be influenced by factors such as temperature, purity, and the specific isomer of the compound.

Table 1: Quantitative Solubility of **Anandamide-d4**

Solvent	Solubility (mg/mL)	Source(s)
Ethanol	1, 5, 25	[1] [2]
Dimethylformamide (DMF)	2	[2]
Dimethyl sulfoxide (DMSO)	3	[2]
Ethanol:PBS (pH 7.2) (1:1)	0.5	[2]

Table 2: Quantitative and Qualitative Solubility of Anandamide (Non-deuterated)

Solvent	Solubility	Source(s)
Ethanol	~5, ~50 mg/mL	[3] [4]
Dimethyl sulfoxide (DMSO)	~30 mg/mL	[4]
Dimethylformamide (DMF)	~10 mg/mL	[4]
Aqueous Buffers	Sparingly soluble	[4]
PBS (pH 7.2)	Slightly soluble	[4]
Chloroform	Soluble	[5] [6]

Experimental Protocols

Determining the solubility of lipophilic compounds like **Anandamide-d4** is a critical step in experimental design. Below are generalized methodologies for assessing solubility.

Method 1: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

- Preparation: Add an excess amount of **Anandamide-d4** to a known volume of the desired organic solvent in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** Cease agitation and allow any undissolved solute to settle. Centrifugation can be used to facilitate this separation.
- **Sampling and Analysis:** Carefully extract an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of **Anandamide-d4** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The solubility is determined from the concentration of the analyte in the saturated solution.

Method 2: Hot-Stage Microscopy

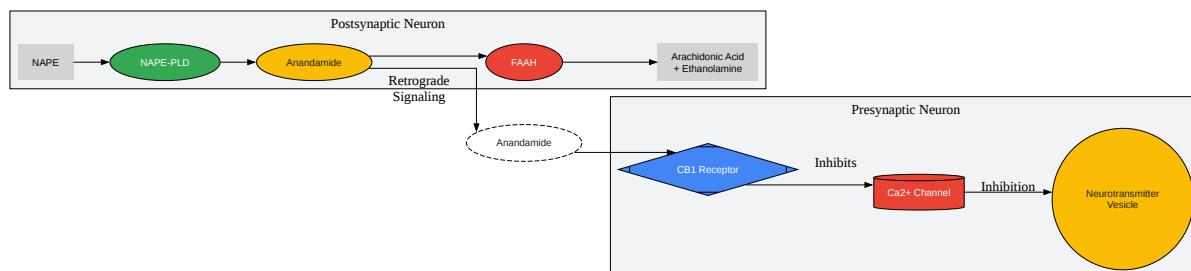
For solid lipid excipients, hot-stage microscopy can be a valuable tool for determining saturation solubility.

- **Sample Preparation:** Prepare a series of mixtures with known concentrations of **Anandamide-d4** in the molten lipid excipient.
- **Microscopic Observation:** Place a small amount of each mixture on a microscope slide and cover with a coverslip. Heat the slide on a hot stage at a controlled rate.
- **Analysis:** Observe the samples under a cross-polarized light microscope. The temperature at which the last crystals of the drug dissolve corresponds to the saturation temperature for that concentration. By plotting the dissolution temperature against concentration, the solubility at different temperatures can be determined.

Mandatory Visualizations

Anandamide Signaling Pathway

Anandamide, the non-deuterated counterpart of **Anandamide-d4**, is a key endocannabinoid that modulates a variety of physiological processes through its interaction with cannabinoid receptors.^{[7][8]} The following diagram illustrates the canonical signaling pathway of anandamide.

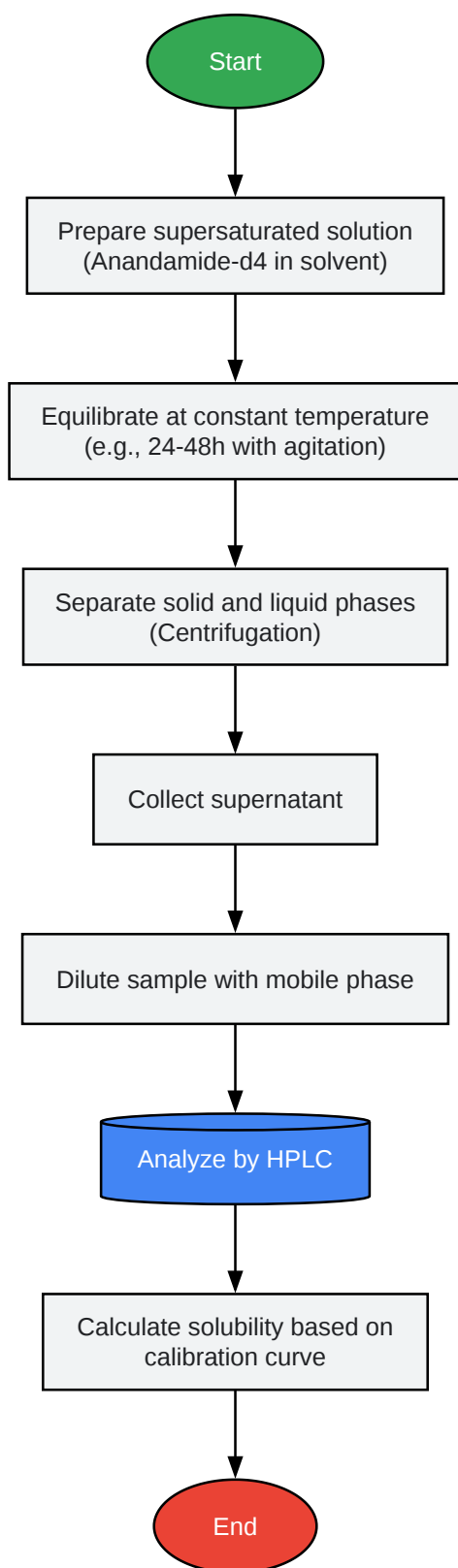


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Caption: Retrograde signaling by anandamide in a synapse.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of **Anandamide-d4** in an organic solvent using the shake-flask method followed by HPLC analysis.



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Caption: Workflow for shake-flask solubility determination.

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